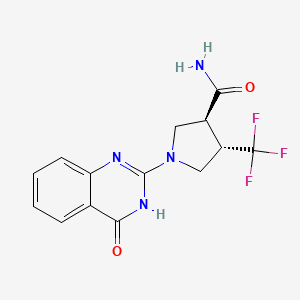![molecular formula C17H19F2N3O2 B7356721 2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is known for its unique properties and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of 2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thus inhibiting their growth and proliferation. It has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the replication of viruses and bacteria. Additionally, this compound has been shown to have neuroprotective effects, which suggest its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is its potential use as a lead compound for developing new drugs. This compound has unique properties that make it an attractive candidate for drug development. However, one of the limitations of this compound is its complex synthesis process, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to develop drugs based on this compound.
Zukünftige Richtungen
There are several future directions for research on 2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one. One of the significant directions is to study the structure-activity relationship of this compound to identify new derivatives with improved properties. Additionally, further studies are needed to understand the mechanism of action of this compound to develop drugs based on its unique properties. Furthermore, research is needed to study the potential use of this compound in the treatment of neurological disorders. Overall, the future directions for research on this compound are promising, and further studies are needed to explore its potential applications in various fields.
Synthesemethoden
The synthesis of 2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a complex process that requires expertise in organic chemistry. One of the commonly used methods for synthesizing this compound is through the reaction of 2,4-difluoroaniline with ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate in the presence of morpholine and palladium catalyst. The resulting product is then purified using different techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry, where it is used as a lead compound for developing new drugs. This compound has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O2/c1-10-7-16(23)21-17(20-10)11(2)22-5-6-24-15(9-22)13-4-3-12(18)8-14(13)19/h3-4,7-8,11,15H,5-6,9H2,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRCWNTWWAKKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N2CCOC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one](/img/structure/B7356649.png)
![3-[methyl-(4-oxo-3H-quinazolin-2-yl)amino]propanoic acid](/img/structure/B7356663.png)
![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)

![3-Methyl-5-[4-(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7356678.png)
![2-[4-(2,5-difluorophenyl)piperazin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356683.png)
![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-propan-2-ylpyrazol-4-yl)pyrrolidin-1-yl]-3H-quinazolin-4-one](/img/structure/B7356700.png)

![2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)
![6-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356733.png)